molecular formula C7H3F4NO3 B8602075 2-Fluoro-5-nitro-4-(trifluoromethyl)phenol

2-Fluoro-5-nitro-4-(trifluoromethyl)phenol

Cat. No. B8602075
M. Wt: 225.10 g/mol
InChI Key: PPNVECAPAKZXAN-UHFFFAOYSA-N
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Patent
US07541478B2

Procedure details

A 1N solution of boron tribromide in dichloromethane (15 ml) was added dropwise to a solution of 1-fluoro-2-methoxy-4-nitro-5-(trifluoromethyl)benzene obtained in Reference Example 16 (1.4 g) in dichloromethane (5 ml) with ice-cooling. After stirring at room temperature overnight, water and 1N hydrochloric acid was added to the reaction mixture. After stirring for 30 minutes, an organic layer was separated, washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by column chromatography (developing solvent:ethyl acetate-hexane=1:3) to obtain the title compound as crystals (0.5 g, 38%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Example 16
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[C:9]([N+:16]([O-:18])=[O:17])=[CH:8][C:7]=1[O:19]C.O.Cl>ClCCl>[F:5][C:6]1[CH:11]=[C:10]([C:12]([F:14])([F:15])[F:13])[C:9]([N+:16]([O-:18])=[O:17])=[CH:8][C:7]=1[OH:19]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Example 16
Quantity
1.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (developing solvent:ethyl acetate-hexane=1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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